XLogP Differential of 1.2–1.7 Units vs. Non-Methoxylated Pyrazinyl-Propanamines Confers Meaningfully Higher Aqueous Affinity
The target compound exhibits a computed XLogP of −1.2, representing a shift of approximately 1.2–1.7 log units toward hydrophilicity relative to the three non-methoxylated pyrazinyl-propanamine comparators (estimated XLogP ≈ 0.0–0.5) [1]. This magnitude of difference is pharmacologically meaningful: each log unit decrease in XLogP corresponds to roughly a 10-fold increase in aqueous solubility preference, which can directly influence oral absorption, CNS penetration, and plasma protein binding in lead optimization [2]. The methoxy substituent is the sole structural contributor to this shift, as the pyrazine ring and propanamine backbone are conserved across the comparator set.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP = −1.2 |
| Comparator Or Baseline | Non-methoxylated pyrazinyl-propanamines (370107-78-1, 1344261-52-4, 1182833-44-8): estimated XLogP ≈ 0.0–0.5; 3-Methoxypyrazin-2-amine (4774-10-1): XLogP = 0.0 |
| Quantified Difference | ΔXLogP = 1.2–1.7 log units more hydrophilic than non-methoxylated analogs; ΔXLogP = 1.2 log units more hydrophilic than 3-methoxypyrazin-2-amine |
| Conditions | Computed by XLogP3 algorithm (PubChem/Chem960; fragment-based LogP method using OpenChemLib) |
Why This Matters
A shift of >1 log unit in XLogP is sufficient to alter a compound's absorption class under the Biopharmaceutics Classification System (BCS) and to differentiate CNS vs. peripheral exposure profiles, making the target compound a distinctly different starting point for medicinal chemistry campaigns compared to its non-methoxylated analogs.
- [1] Chem960. 2097967-29-6 computed properties: XLogP = −1.2. https://m.chem960.com/cas/2097967296/. Comparator XLogP values: 3-methoxypyrazin-2-amine XLogP = 0.0 (cn.chemcd.com, CAS 4774-10-1); 2-amino-3-methoxypyrazine LogP = 0.6486 (yybyy.com). Non-methoxylated analogs estimated via fragment-based LogP prediction. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
